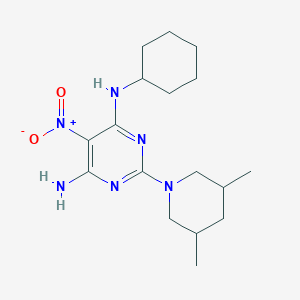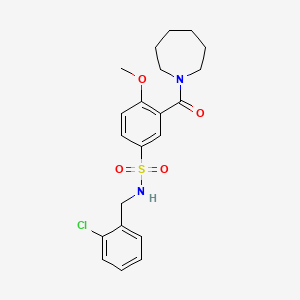![molecular formula C30H26N2O7S B15153361 ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)
ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of phenylcarbonyl compounds with other organic molecules to form key intermediates.
Cyclization: The formation of the imidazole ring is achieved through cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- **Receptor Binding
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
特性
分子式 |
C30H26N2O7S |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
ethyl 1,3-dibenzoyl-5-(2-benzoyloxyethylsulfanylmethyl)-2-oxoimidazole-4-carboxylate |
InChI |
InChI=1S/C30H26N2O7S/c1-2-38-29(36)25-24(20-40-19-18-39-28(35)23-16-10-5-11-17-23)31(26(33)21-12-6-3-7-13-21)30(37)32(25)27(34)22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3 |
InChIキー |
NOXKGAHQFVMXPE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CSCCOC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-2-methylquinazoline](/img/structure/B15153284.png)
![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15153337.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)
